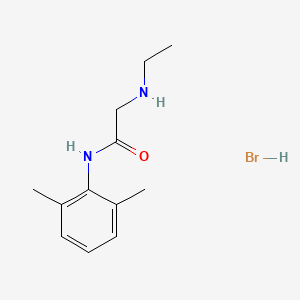

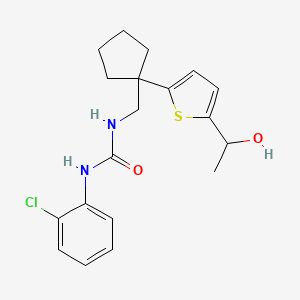

N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2,6-Dimethylphenyl)chloroacetamide” is an organic compound that is used as a building block in organic synthesis . It is also known by other names such as “1-Chloroacetylamino-2,6-dimethylbenzene”, “2-Chloro-2′,6′-acetoxylidide”, “2-Chloro-2′,6′-dimethylacetanilide”, “2-Chloro-N-(2,6-dimethylphenyl)acetamide”, “N-(2,6-Dimethylphenyl)-2-chloroacetamide”, “N-(2,6-Xylyl)chloroacetamide”, “N-Chloroacetyl-2,6-dimethylaniline”, "Chloroacetamido-2,6-xylidine" .

Molecular Structure Analysis

The molecular structure of “N-(2,6-Dimethylphenyl)chloroacetamide” can be represented by the SMILES stringCc1cccc(C)c1NC(=O)CCl . The InChI representation is 1S/C10H12ClNO/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) . Physical And Chemical Properties Analysis

“N-(2,6-Dimethylphenyl)chloroacetamide” has a molecular weight of 197.66 . Its melting point is 150-151 °C (lit.) .Applications De Recherche Scientifique

Biological and Chemical Insights

- Biological Effects of Derivatives : A comprehensive review focuses on the toxicology and biological effects of acetamide and its derivatives, including N,N-dimethylacetamide and N-methylacetamide, highlighting their commercial importance and biological consequences of exposure (Kennedy, 2001).

Neuroplasticity and Therapeutic Potential

- Neuroplasticity Mechanisms : Research on ketamine and classical psychedelics suggests neuroplasticity as a convergent mechanism for their fast-acting antidepressant effects. These substances induce synaptic and structural changes in the brain, relevant to understanding the action of related compounds (Aleksandrova & Phillips, 2021).

Environmental and Analytical Considerations

- Environmental Toxicology : Studies on the environmental toxicology of brominated flame retardants, including their direct and indirect effects on the nervous system, reflect the broader concern of chemical impacts on health and environment (Dingemans, van den Berg, & Westerink, 2011).

Pharmacological Insights and Applications

- Ketamine Pharmacology : A review on ketamine and ketamine metabolite pharmacology provides insights into therapeutic mechanisms, highlighting its analgesic, anti-inflammatory, and antidepressant actions. This review emphasizes the need for understanding the diverse clinical effects and potential side effects of related compounds (Zanos et al., 2018).

Synthetic Organic Chemistry

- Chemistry Based on N-Ar Axis : Research focused on synthetic organic chemistry explores the development of chemoselective N-acylation reagents and the study of chiral axes, underlining the importance of structural considerations in chemical synthesis (Kondo & Murakami, 2001).

Analytical and Environmental Research

- Hydrophilic Interaction Chromatography : A review on the use of hydrophilic interaction chromatography for analyzing polar compounds emphasizes the role of stationary and mobile phases, relevant for environmental and pharmaceutical analysis (Jandera, 2011).

Safety and Hazards

Propriétés

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.BrH/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3;/h5-7,13H,4,8H2,1-3H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIACWQDLXTTSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)NC1=C(C=CC=C1C)C.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide hydrobromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2986954.png)

![(Z)-ethyl 2-methyl-4-(((3-methylpyridin-2-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2986956.png)

![N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2986958.png)

![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2986963.png)

![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B2986967.png)

![2-[6-amino-1-(4-chlorophenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2986970.png)

![1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene](/img/structure/B2986972.png)

![3-(3-Methoxyphenyl)-2-(pyridin-3-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2986977.png)